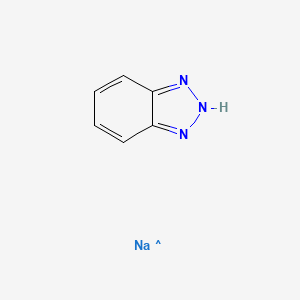

CID 53446015

Description

CID 53446015 (PubChem Compound Identifier 53446015) is a chemical entity registered in the PubChem database.

Properties

Molecular Formula |

C6H5N3Na |

|---|---|

Molecular Weight |

142.11 g/mol |

InChI |

InChI=1S/C6H5N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9); |

InChI Key |

BMOKHTQIBPRXSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNN=C2C=C1.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium benzo[d][1,2,3]triazol-1-ide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reagents: Sodium azide, alkyne, copper(I) catalyst

Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water

Temperature: Room temperature to slightly elevated temperatures (25-50°C)

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis of sodium benzo[d][1,2,3]triazol-1-ide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants. The use of heterogeneous catalysts, such as copper on charcoal, can further enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

CID 53446015 undergoes various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

CID 53446015 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as an anticancer, antidiabetic, and antioxidant agent.

Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium benzo[d][1,2,3]triazol-1-ide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biomolecules, enhancing its binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

Challenges in Comparative Studies

- Data Gaps : Specific data on this compound’s synthesis, bioactivity, and toxicity are absent in the provided evidence, limiting direct comparisons .

- Methodological Variability : Studies use diverse metrics (e.g., similarity scores, bioassays) to define "similar" compounds, complicating cross-study analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.